Cas no 1291489-83-2 (5-(4-Ethoxyphenoxy)furan-2-carbaldehyde)
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(4-ethoxyphenoxy)furan-2-carbaldehyde
- 5-(4-Ethoxy-phenoxy)-furan-2-carbaldehyde
- 2-Furancarboxaldehyde, 5-(4-ethoxyphenoxy)-
- 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
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- Inchi: 1S/C13H12O4/c1-2-15-10-3-5-11(6-4-10)16-13-8-7-12(9-14)17-13/h3-9H,2H2,1H3
- InChI Key: SPXXXJSGWDGUKH-UHFFFAOYSA-N
- SMILES: O(C1=CC=C(C=O)O1)C1C=CC(=CC=1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 236
- XLogP3: 3
- Topological Polar Surface Area: 48.7
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM493068-1g |
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde |
1291489-83-2 | 98% | 1g |
$411 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609750-1g |
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde |
1291489-83-2 | 98% | 1g |
¥2849.0 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533654-1g |
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde |
1291489-83-2 | 98% | 1g |
¥3598.00 | 2024-08-09 |
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde Suppliers
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (CAS 1291489-83-2): A Versatile Building Block in Organic Synthesis
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (CAS 1291489-83-2) is an important furan-based aldehyde compound that has gained significant attention in pharmaceutical and materials science research. This heterocyclic aldehyde features a unique molecular structure combining furan and ethoxybenzene moieties, making it a valuable intermediate for various synthetic applications.
The compound's molecular formula is C13H12O4, with a molecular weight of 232.23 g/mol. Its structural features include a furan-2-carbaldehyde core substituted at the 5-position with a 4-ethoxyphenoxy group. This particular arrangement provides interesting electronic properties that researchers are exploring for multiple applications, particularly in the development of organic electronic materials and pharmaceutical intermediates.
Recent studies highlight the growing importance of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde in medicinal chemistry. Its furan-carbaldehyde structure serves as a key building block for synthesizing various bioactive molecules. Researchers are particularly interested in its potential for creating antimicrobial agents and anti-inflammatory compounds, addressing current global health challenges related to antibiotic resistance and chronic inflammation.
In materials science, this compound has shown promise in the development of organic semiconductors and photovoltaic materials. The furan ring's electron-rich nature combined with the ethoxy group's electron-donating properties creates interesting optoelectronic characteristics. These properties align well with current industry trends toward sustainable electronics and green chemistry solutions.
The synthesis of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde typically involves multi-step organic reactions starting from commercially available precursors. Common methods include the Williamson ether synthesis to introduce the ethoxyphenoxy group, followed by Vilsmeier-Haack formylation to generate the aldehyde functionality. Researchers continue to optimize these synthetic routes to improve yields and reduce environmental impact, reflecting the growing demand for eco-friendly synthetic methods.
Analytical characterization of this compound typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. The aldehyde proton typically appears around 9.6 ppm in the 1H NMR spectrum, while the furan and aromatic protons appear between 6.5-8.0 ppm. These analytical signatures are crucial for quality control in research and industrial applications.
Storage and handling recommendations for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde include protection from light and moisture, typically stored at 2-8°C under inert atmosphere. While not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with this chemical compound.
The global market for furan-based chemicals like 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde has been growing steadily, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Market analysts project continued growth as research uncovers new applications for these versatile building blocks in drug discovery and advanced materials development.
Current research trends focus on exploring the compound's potential in catalysis and polymer chemistry. Some studies investigate its use as a ligand in transition metal catalysis, while others examine its incorporation into novel polymer backbones for specialized applications. These developments align with broader scientific interests in sustainable chemistry and functional materials.
For researchers considering working with 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, it's important to note that its aldehyde functionality makes it reactive toward various nucleophiles, offering numerous possibilities for chemical transformations. This reactivity profile has made it particularly valuable in combinatorial chemistry and library synthesis approaches.
The compound's potential in agrochemical research is another area gaining attention. Some studies suggest that derivatives of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde may exhibit interesting biological activities against plant pathogens, making them candidates for developing new crop protection agents with potentially lower environmental impact.
As with many specialty chemicals, the commercial availability of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde varies by region and supplier. Researchers should verify specifications and purity requirements when sourcing this material for their work. The compound is typically available in research quantities from specialty chemical suppliers serving the pharmaceutical and materials science communities.
Future research directions for this compound may include exploring its potential in supramolecular chemistry and molecular recognition systems. The combination of its aromatic systems and aldehyde functionality could enable interesting host-guest interactions or self-assembly properties that could be valuable in sensor development or smart materials applications.
In conclusion, 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde (CAS 1291489-83-2) represents a versatile and increasingly important building block in modern organic synthesis. Its unique structural features and reactivity profile continue to attract attention from researchers across multiple disciplines, from medicinal chemistry to materials science. As synthetic methodologies advance and new applications emerge, this compound is likely to play an even more significant role in addressing current scientific and technological challenges.
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